molecular formula C15H19NO4 B6331855 Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate CAS No. 319470-11-6

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Cat. No. B6331855
Key on ui cas rn: 319470-11-6
M. Wt: 277.31 g/mol
InChI Key: RRVKSETUENCUOE-UHFFFAOYSA-N
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Patent
US06291457B1

Procedure details

A solution of 3-ethoxycarbonylmethylazetidine-1-carboxylic acid benzyl ester (0.30 g, 1.1 mmol), and lithium hydroxide monohydrate (0.091 g, 2.2 mmol) in TBF (3 mL) and water (1 mL) was stirred under argon at room temperature for 1 hr. After acidification with 2 M aqueous hydrochloric acid (10 mL), the reaction mixture was extracted with ethyl acetate (3×20 ml). The combined ethyl acetate layers were washed with water (10 mL), brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to give 0.27 g of the title compound.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.091 g
Type
reactant
Reaction Step One
[Compound]
Name
TBF
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:14][CH:13]([CH2:15][C:16]([O:18]CC)=[O:17])[CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[OH-].[Li+]>O>[CH2:1]([O:8][C:9]([N:11]1[CH2:12][CH:13]([CH2:15][C:16]([OH:18])=[O:17])[CH2:14]1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(C1)CC(=O)OCC
Name
lithium hydroxide monohydrate
Quantity
0.091 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
TBF
Quantity
3 mL
Type
solvent
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After acidification with 2 M aqueous hydrochloric acid (10 mL), the reaction mixture was extracted with ethyl acetate (3×20 ml)
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with water (10 mL), brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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